molecular formula C11H19NO4 B2758888 tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate CAS No. 1997968-36-1

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate

Cat. No.: B2758888
CAS No.: 1997968-36-1
M. Wt: 229.276
InChI Key: PQSFFOCJVUPVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and a methoxyacetyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-methoxyacetyl)cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Biological Activity

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₃H₁₉N₁O₃
  • CAS Number: 1027338-34-6

This compound features a cyclopropyl ring, which is significant in medicinal chemistry for its ability to enhance biological activity through structural rigidity and unique steric properties.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting various metabolic pathways. The exact molecular interactions are still under investigation, but it is hypothesized that the compound interacts with enzyme active sites, altering their function and leading to downstream biological effects .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on several enzymes, particularly those involved in cancer pathways. For instance, it has been associated with the modulation of c-MET kinase activity, which plays a crucial role in cell proliferation and survival in various cancers .

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
c-MET KinaseCompetitive
Other KinasesNon-specific

Anti-Cancer Potential

The compound has shown promise in preclinical studies as a potential anti-cancer agent. It is reported to exhibit selective inhibition of c-MET kinase, which is implicated in several hyperproliferative diseases including various forms of cancer such as breast and lung cancers .

Case Study: c-MET Inhibition in Cancer Models

In a study involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth at micromolar concentrations. The compound's efficacy was evaluated using cell viability assays and Western blot analyses to assess downstream signaling pathways affected by c-MET inhibition.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications:

  • In vitro Studies: The compound was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating moderate potency as an anti-cancer agent.
  • Mechanistic Studies: Further studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as a therapeutic agent .

Properties

IUPAC Name

tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(5-6-11)8(13)7-15-4/h5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSFFOCJVUPVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.